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Compound of Interest

Compound Name:
1-(2-Fluorophenyl)-4-

oxocyclohexane-1-carbonitrile

Cat. No.: B182897 Get Quote

An in-depth analysis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key

intermediate in pharmaceutical synthesis, requires precise and reliable analytical methods to

ensure its identity, purity, and stability. This document provides a comprehensive overview of

the essential analytical techniques and detailed protocols for the characterization of this

compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties
1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is a halogenated aromatic compound.

Its fundamental properties are crucial for its handling, storage, and application in further

chemical synthesis.
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Property Value Source

CAS Number 179064-61-0 [1]

Molecular Formula C₁₃H₁₂FNO [1]

Molecular Weight 217.24 g/mol [1]

Physical Form Solid

Purity Typically ≥90% or ≥95% [1]

IUPAC Name
1-(2-fluorophenyl)-4-

oxocyclohexane-1-carbonitrile

Analytical Characterization Workflow
A multi-technique approach is essential for the complete characterization of 1-(2-
Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. The following workflow ensures

comprehensive analysis of the compound's identity, purity, and thermal properties.
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Caption: General workflow for analytical characterization.

Spectroscopic Techniques
Spectroscopic methods are vital for the unambiguous confirmation of the chemical structure of

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen and fluorine

framework of the molecule, confirming the connectivity of atoms.
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Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

Ensure the sample is fully dissolved before analysis.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Experiments:

¹H NMR: Provides information on the number of different types of protons and their

neighboring environments. Expected signals would include multiplets in the aromatic

region (for the fluorophenyl group) and aliphatic region (for the cyclohexanone ring).

¹³C NMR: Determines the number of non-equivalent carbons. Expected signals include

those for the nitrile carbon, carbonyl carbon, aromatic carbons, and aliphatic carbons.

¹⁹F NMR: Specifically identifies the fluorine atom, which is expected to appear as a single

signal, potentially coupled to nearby protons.

Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural

information through fragmentation patterns.

Experimental Protocol:

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation: For ESI, dissolve a small amount of the sample (~1 mg) in 1 mL of a

suitable solvent like methanol or acetonitrile to create a dilute solution for direct infusion or

LC-MS analysis. For EI (typically with GC-MS), sample preparation follows the GC protocol.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass

determination or a quadrupole mass spectrometer for routine analysis.

Expected Results: The primary result is the molecular ion peak [M]⁺ or protonated molecule

[M+H]⁺, which should correspond to the compound's molecular weight (217.24 g/mol ).[1]
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The fragmentation pattern can help confirm the presence of the fluorophenyl and

cyanocyclohexanone moieties.

Chromatographic Techniques
Chromatography is essential for separating the target compound from impurities, assessing its

purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for purity assessment and quantification of non-volatile compounds

like 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.[2]

Experimental Protocol:

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a

suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further

dilute as needed to fall within the instrument's linear range.

Instrumentation and Conditions:

System: An HPLC or UPLC system with a UV detector.

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is

generally suitable.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1%

formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g.,

254 nm).

Injection Volume: 5-10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile

compounds and impurities.[2]

GC-MS Analysis Workflow

1. Sample Preparation
~1 mg/mL in Dichloromethane

2. Injection
1 µL, Splitless Mode

3. GC Separation
HP-5ms Column

4. Ionization
Electron Ionization (70 eV)

5. MS Detection
Scan m/z 50-500

6. Data Analysis
Identify Peaks & Fragments

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.
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Experimental Protocol:

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such

as dichloromethane or ethyl acetate.[2]

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890 GC or equivalent.[2]

Mass Spectrometer: Agilent 5977 MS or equivalent, capable of electron ionization (EI) at

70 eV.[2]

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar

column.[2]

Injector Temperature: 250°C.[2]

Injection Volume: 1 µL (splitless mode).[2]

Oven Program:

Initial Temperature: 100°C, hold for 2 minutes.

Ramp: 15°C/min to 280°C.

Hold: 5 minutes at 280°C.[2]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

Thermal Analysis
Thermal analysis techniques provide critical information on the compound's melting point,

decomposition temperature, and overall thermal stability.

Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA)
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DSC is used to determine the melting point and other thermal transitions, while TGA measures

changes in mass as a function of temperature, indicating decomposition.

Experimental Protocol:

Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum

(DSC) or ceramic (TGA) pan.[2]

Instrumentation and Conditions:

Instrument: TA Instruments Q-series or equivalent.[2]

Temperature Range:

DSC: 25°C to a temperature above the expected melting point.

TGA: 25°C to 600°C.[2]

Heating Rate: 10 °C/min.[2]

Atmosphere: Nitrogen at a flow rate of 50 mL/min.[2]

Expected Results: DSC will show an endothermic peak corresponding to the melting point of

the crystalline solid. TGA will show a mass loss curve, with the onset temperature indicating

the beginning of thermal decomposition.

Summary of Analytical Techniques
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Technique Parameter Measured Purpose

¹H, ¹³C, ¹⁹F NMR
Chemical Shift (ppm), Coupling

Constants (Hz)

Unambiguous structural

confirmation and identification.

Mass Spectrometry Mass-to-charge ratio (m/z)

Molecular weight determination

and structural fragmentation

analysis.

FT-IR Wavenumber (cm⁻¹)
Identification of key functional

groups (C=O, C≡N, C-F).

HPLC-UV
Retention Time (min), Peak

Area

Purity assessment,

quantification, and separation

from non-volatile impurities.

GC-MS
Retention Time (min), Mass

Spectrum

Purity assessment and

identification of volatile/semi-

volatile impurities.

DSC Heat Flow (W/g)
Determination of melting point

and other phase transitions.

TGA Weight Loss (%)
Assessment of thermal stability

and decomposition profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b182897#analytical-techniques-for-characterizing-
1-2-fluorophenyl-4-oxocyclohexane-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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